Petrosaspongiolide m
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Overview
Description
Petrosaspongiolide M is a marine-derived compound known for its potent anti-inflammatory properties. It is a novel inhibitor of phospholipase A2 (PLA2), showing selectivity for secretory PLA2 versus cytosolic PLA2 . This compound has been isolated from the sea sponge Petrosaspongia nigra and has shown significant potential in reducing inflammation in various biological models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Petrosaspongiolide M involves several steps, including the formation of key intermediates and the final cyclization to form the γ-hydroxybutenolide structure . The synthetic route typically involves:
- Formation of the core structure through a series of aldol condensations and cyclizations.
- Introduction of functional groups via selective oxidation and reduction reactions.
- Final cyclization to form the γ-hydroxybutenolide moiety.
Industrial Production Methods
Most research focuses on laboratory-scale synthesis for experimental purposes .
Chemical Reactions Analysis
Types of Reactions
Petrosaspongiolide M undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often used to study its structure-activity relationship .
Scientific Research Applications
Petrosaspongiolide M has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of phospholipase A2 and its effects on lipid metabolism.
Biology: Investigated for its role in modulating inflammatory responses and cell signaling pathways.
Industry: Potential applications in the development of anti-inflammatory drugs and other therapeutic agents.
Mechanism of Action
Petrosaspongiolide M exerts its effects by inhibiting the activity of phospholipase A2, an enzyme involved in the release of arachidonic acid from membrane phospholipids . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . The compound selectively targets secretory PLA2, making it more effective in certain inflammatory conditions .
Comparison with Similar Compounds
Similar Compounds
Manoalide: Another marine-derived PLA2 inhibitor with similar anti-inflammatory properties.
Petrosaspongiolide L: A related compound with a similar structure but different biological activity.
Uniqueness
Petrosaspongiolide M is unique due to its selective inhibition of secretory PLA2 and its potent anti-inflammatory effects in both acute and chronic inflammation models . Its γ-hydroxybutenolide structure also distinguishes it from other PLA2 inhibitors .
Properties
Molecular Formula |
C27H40O6 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
[(1S,3R,4aR,4bS,6aS,10aS,10bS,12aS)-3-(2-hydroxy-5-oxo-2H-furan-3-yl)-4b,7,7,10a-tetramethyl-1,3,4,4a,5,6,6a,8,9,10,10b,11,12,12a-tetradecahydronaphtho[2,1-f]isochromen-1-yl] acetate |
InChI |
InChI=1S/C27H40O6/c1-15(28)31-24-16-7-8-21-26(4,12-9-20-25(2,3)10-6-11-27(20,21)5)18(16)14-19(32-24)17-13-22(29)33-23(17)30/h13,16,18-21,23-24,30H,6-12,14H2,1-5H3/t16-,18+,19+,20-,21-,23?,24+,26-,27-/m0/s1 |
InChI Key |
RVWQZLJUVIFAOY-GQLPRRODSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2CC[C@@H]3[C@]4(CCCC([C@@H]4CC[C@]3([C@@H]2C[C@@H](O1)C5=CC(=O)OC5O)C)(C)C)C |
Canonical SMILES |
CC(=O)OC1C2CCC3C4(CCCC(C4CCC3(C2CC(O1)C5=CC(=O)OC5O)C)(C)C)C |
Synonyms |
petrosaspongiolide m |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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